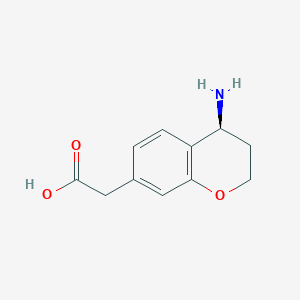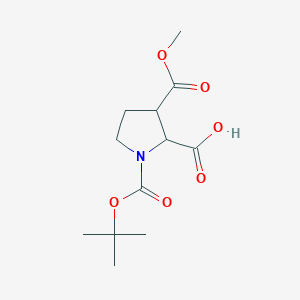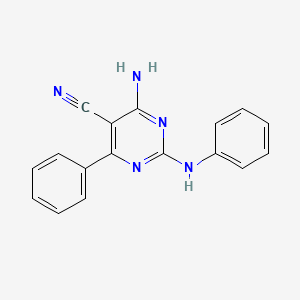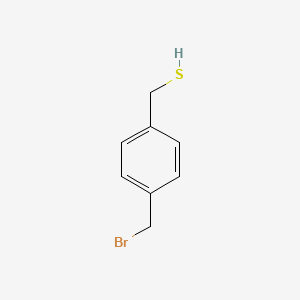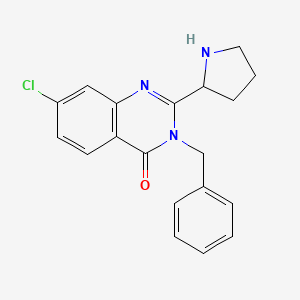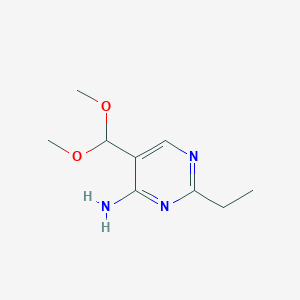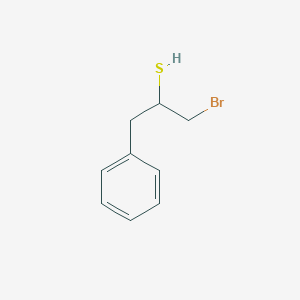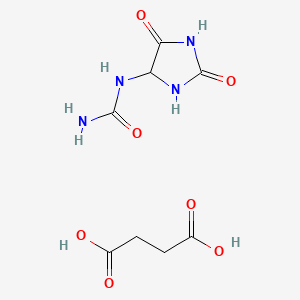
Butanoic acid, (1H-purin-6-ylthio)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1H-Purin-6-yl)thio)methyl butyrate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound features a purine ring system, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1H-Purin-6-yl)thio)methyl butyrate typically involves the esterification of butyric acid with an alcohol derivative of purine. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of ((1H-Purin-6-yl)thio)methyl butyrate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((1H-Purin-6-yl)thio)methyl butyrate can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((1H-Purin-6-yl)thio)methyl butyrate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules, especially in the synthesis of nucleoside analogs .
Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for understanding the behavior of purine-based drugs .
Medicine: It is investigated for its antiviral and anticancer properties due to its ability to interact with nucleic acids and proteins .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its ester group contributes to its pleasant odor, making it suitable for use in perfumes and flavoring agents .
Mecanismo De Acción
The mechanism of action of ((1H-Purin-6-yl)thio)methyl butyrate involves its interaction with molecular targets such as enzymes and receptors. The purine ring system can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This interaction can inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis .
Comparación Con Compuestos Similares
Methyl butyrate: An ester with a fruity odor, used in flavors and fragrances.
Ethyl acetate: Another ester used as a solvent and in flavorings.
Isopropyl butyrate: An ester with similar applications in the fragrance industry.
Uniqueness: ((1H-Purin-6-yl)thio)methyl butyrate is unique due to its purine ring system, which imparts distinct biological activities not found in simpler esters like methyl butyrate or ethyl acetate. Its ability to interact with nucleic acids and proteins makes it valuable in medicinal and biological research .
Propiedades
Número CAS |
114208-83-2 |
|---|---|
Fórmula molecular |
C10H12N4O2S |
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
7H-purin-6-ylsulfanylmethyl butanoate |
InChI |
InChI=1S/C10H12N4O2S/c1-2-3-7(15)16-6-17-10-8-9(12-4-11-8)13-5-14-10/h4-5H,2-3,6H2,1H3,(H,11,12,13,14) |
Clave InChI |
QEDDLDVOLQFFLS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCSC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



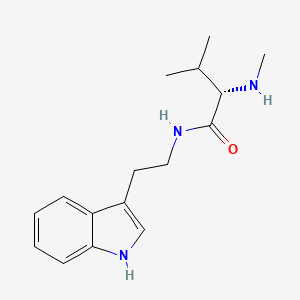
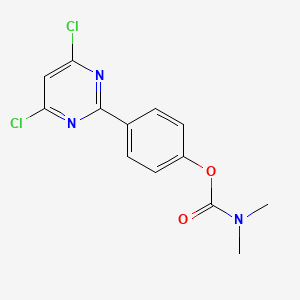
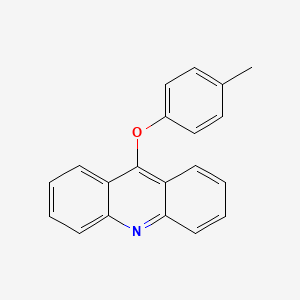
![2-(4-Fluorophenyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B15216488.png)
